molecular formula C11H14FNO3S B7590509 (r)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol

(r)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol

Cat. No. B7590509
M. Wt: 259.30 g/mol
InChI Key: NMJCPXPANCZGAL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a pyrrolidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. In

Scientific Research Applications

(R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol has been found to have a range of potential scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of (R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol is not fully understood, but it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds.
Biochemical and Physiological Effects:
(R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol has been found to have a range of biochemical and physiological effects. It has been shown to enhance the release of certain neurotransmitters such as dopamine and serotonin, and to modulate the activity of certain ion channels. It has also been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol for lab experiments is its reproducibility. The synthesis method is efficient and yields a consistent product, making it suitable for large-scale production. However, one limitation of the compound is its relatively high cost, which may limit its use in certain research studies.

Future Directions

There are several future directions for the research of (R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol. One direction is the development of new drugs for the treatment of neurological disorders based on the compound's modulatory effects on neurotransmitter receptors. Another direction is the investigation of the compound's potential as a tool for studying the function of these receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of research.

Synthesis Methods

The synthesis of (R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol involves the reaction of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol with dimethyl sulfoxide (DMSO) and sodium hydride (NaH) in the presence of an organic solvent such as N,N-dimethylformamide (DMF). The reaction takes place at a temperature of around 80°C and yields (R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol as the final product. This synthesis method has been found to be efficient and reproducible, making it suitable for large-scale production of the compound.

properties

IUPAC Name

(3R)-1-(2-fluoro-4-methylsulfonylphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-17(15,16)9-2-3-11(10(12)6-9)13-5-4-8(14)7-13/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJCPXPANCZGAL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CC[C@H](C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol

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